molecular formula C23H22ClN3OS3 B2990898 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1329642-46-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No. B2990898
CAS RN: 1329642-46-7
M. Wt: 488.08
InChI Key: QSBHMJXDYMEOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS3 and its molecular weight is 488.08. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

One study discovered a clinical candidate, K-604, as an aqueous-soluble potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity and therapeutic potential for diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This highlights the potential of related compounds in addressing cholesterol-related disorders.

Metabolic Stability Improvement

Another study focused on improving metabolic stability by examining various 6,5-heterocyclic analogues, aiming to reduce or eliminate metabolic deacetylation, showcasing the compound's role in enhancing the efficacy of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of novel sulfonamide derivatives, including reactions to produce benzo[d]thiazol-2-ylthio derivatives, revealed compounds with good antimicrobial activity, indicating the potential for these chemicals in developing new antimicrobial agents (Fahim & Ismael, 2019).

Heterocyclic Synthesis

Studies on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrated the chemical versatility and potential for creating novel compounds with varied biological activities (Janardhan et al., 2014).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS3.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHMJXDYMEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.